molecular formula C24H30N4O3S B4612880 4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide

4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide

Cat. No.: B4612880
M. Wt: 454.6 g/mol
InChI Key: RSIRVPWDZWVAPL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H30N4O3S and its molecular weight is 454.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.20386201 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science

A study highlighted the synthesis of novel polyamides with flexible main-chain ether linkages and ortho-phenylene units, utilizing compounds related to the chemical structure . These polyamides exhibit high thermal stability, transparency, and solubility in polar solvents, making them useful for creating films and coatings with potential applications in electronics, packaging, and other material sciences (Hsiao et al., 2000).

Insecticidal Activity

Another research focus has been on the modification of benzohydrazide analogues, including structures similar to our compound of interest, to explore their insecticidal activities. These modifications aim to enhance the effectiveness of these compounds against various pests, showing the potential for developing new, more effective insecticides (Sawada et al., 2003).

Chemical Reactions and Organic Synthesis

Research on tert-butyl phenylazocarboxylates, closely related to the compound , discusses their versatility as building blocks in synthetic organic chemistry. The study outlines various nucleophilic substitutions and radical reactions, underlining the compound's utility in creating complex organic molecules, potentially useful in drug synthesis, material science, and as intermediates in chemical reactions (Jasch et al., 2012).

Sensor Development

A significant application is in sensor development, where derivatives of the mentioned chemical structure have been used to create selective chemosensors. For instance, a phenoxazine-based fluorescence chemosensor was designed for the selective detection of Ba2+ ions, showing the potential for environmental monitoring, biomedical research, and the development of diagnostic tools (Ravichandiran et al., 2019).

Properties

IUPAC Name

4-tert-butyl-N-[4-[(3-methylbutanoylcarbamothioylamino)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-15(2)14-20(29)26-23(32)28-27-22(31)17-8-12-19(13-9-17)25-21(30)16-6-10-18(11-7-16)24(3,4)5/h6-13,15H,14H2,1-5H3,(H,25,30)(H,27,31)(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIRVPWDZWVAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide
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4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide
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4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide
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4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide
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4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide
Reactant of Route 6
4-tert-butyl-N-{4-[(2-{[(3-methylbutanoyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}benzamide

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